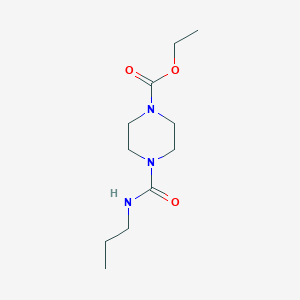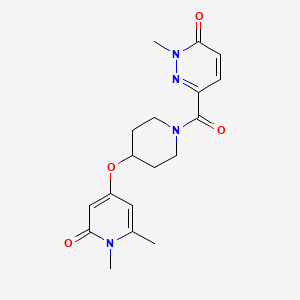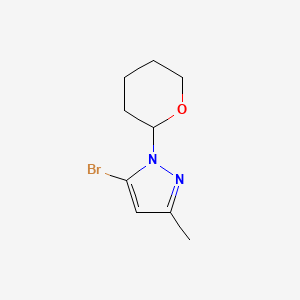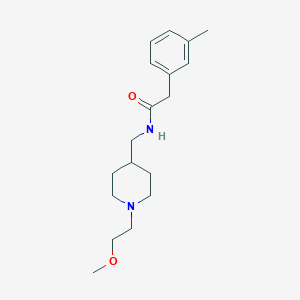![molecular formula C16H19NO4 B2411816 2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid CAS No. 324061-21-4](/img/structure/B2411816.png)
2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid” is a chemical compound with the formula C₁₆H₁₉NO₄ . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular weight of “this compound” is 289.33 . The molecular formula is C₁₆H₁₉NO₄ .Scientific Research Applications
Synthesis of α-Amino Acids
2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid is involved in the synthesis of α-amino acids. A study by Seebach et al. (1987) demonstrated the utilization of similar compounds in the synthesis of 2-aminobutanoates, which are precursors to N-acetyl-α-amino acid esters, essential in producing various α-amino acids (Seebach, Häner, & Vettiger, 1987).
Production of Octahydrophenanthrene Derivatives
Another study by Wilamowski et al. (1995) explored the cyclization of compounds structurally related to this compound, leading to the production of octahydrophenanthrene derivatives. These derivatives have potential applications in organic synthesis and material science (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Molecular Conformation Analysis
The molecular conformations of similar compounds, such as 4-Aminomethyl-1-cyclohexanecarboxylic acids, were studied by Yanaka et al. (1981). Understanding these conformations is crucial for designing effective molecules in medicinal chemistry and material science (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Mesomorphism and Dielectric Properties
Karamysheva et al. (1976) researched the mesomorphism and dielectric properties of phenyl 4-alkylbiphenyl-4′-carboxylates and phenyl 4(4-alkylphenyl) cyclohexanecarboxylates, which share structural similarities with this compound. These properties are significant in the development of liquid crystals and advanced materials (Karamysheva, Kovshev, & Barnik, 1976).
Molecular Structure and Spectroscopy Analysis
A study by Raju et al. (2015) on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound closely related to this compound, provided insights into the molecular structure and spectroscopy analysis. This analysis is vital for understanding the physical and chemical properties of similar compounds (Raju et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-[(4-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16(20)21/h6-9,13-14H,2-5H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQGGJINTUPOSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2411741.png)
![[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2411743.png)
![2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol](/img/structure/B2411744.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)

![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)

